Toxin Ii (helminthosporium Carbonum)

Description

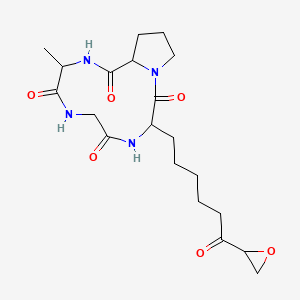

Toxin II, produced by Helminthosporium carbonum (syn. Cochliobolus carbonum), is a host-specific phytotoxin implicated in maize leaf necrosis . Structurally, it belongs to the cyclic tetrapeptide class, characterized by a unique configuration involving dehydroamino acids and ester linkages . Its primary mechanism involves histone deacetylase (HDAC) inhibition, disrupting epigenetic regulation in both plant and mammalian cells . HC-toxin II (435) and III (436), initially isolated from H. victoriae, share functional similarities with HC-toxin I but differ in structural nuances .

Properties

CAS No. |

106973-32-4 |

|---|---|

Molecular Formula |

C20H30N4O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

9-methyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C20H30N4O6/c1-12-18(27)21-10-17(26)23-13(6-3-2-4-8-15(25)16-11-30-16)20(29)24-9-5-7-14(24)19(28)22-12/h12-14,16H,2-11H2,1H3,(H,21,27)(H,22,28)(H,23,26) |

InChI Key |

QFOXNKUWRWEOQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N1)CCCCCC(=O)C3CO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Functional Attributes of Toxin II and Related Compounds

| Compound | Source Organism | Chemical Class | Key Structural Features | Biological Activity |

|---|---|---|---|---|

| Toxin II (HC-toxin II) | Helminthosporium victoriae | Cyclic tetrapeptide | Modified amino acids, ester linkages | HDAC inhibition, root growth inhibition |

| HC-toxin I (434) | H. carbonum | Cyclic tetrapeptide | Dehydroamino acids, cyclic backbone | Maize leaf necrosis, HDAC inhibition |

| HV-toxin M (437) | H. victoriae | Sesquiterpene-peptide | Complex sesquiterpene core | Oat blight, host-specific toxicity |

| Phomopsin A (438) | Phomopsis leptostromiformis | Cyclic tripeptide | Tripeptide side chain | Lupin seedling growth inhibition |

| Trichostatin A | Streptomyces spp. | Hydroxamic acid derivative | Hydroxamate group for HDAC binding | Broad-spectrum HDAC inhibition |

Key Insights :

- Structural Diversity : While HC-toxins I–III are cyclic tetrapeptides, HV-toxin M (437) features a sesquiterpene-peptide hybrid, highlighting evolutionary divergence in toxin design .

- Functional Motifs: HC-toxin I and II share HDAC-inhibitory properties but differ in amino acid substitutions, influencing target specificity .

Functional and Mechanistic Comparison

Host Specificity and Pathogenicity

- HC-toxin I : Targets maize leaves, causing necrotic lesions by suppressing host defense mechanisms .

- HC-toxin II/III : Isolated from H. victoriae, these toxins inhibit root growth in susceptible maize seedlings, indicating tissue-specific activity .

- HV-toxin M : Specific to oats, causing Victoria blight through disruption of mitochondrial function .

HDAC Inhibition in Cancer Therapy

Table 2: Comparative Efficacy of HDAC Inhibitors in Cancer Models

Mechanistic Notes:

- HC-toxin I demonstrates higher potency in neuroblastoma compared to other HDAC inhibitors, attributed to its selective binding to HDAC1/2 .

- Unlike synthetic inhibitors (e.g., vorinostat), HC-toxin’s plant-derived origin may reduce off-target toxicity in mammals .

Pharmacological and Agricultural Relevance

- Agricultural Impact: HC-toxin-producing strains (e.g., H. carbonum) are inhibited by Gliocladium spp.

- Drug Repurposing: HC-toxin’s HDAC inhibitory activity has been repurposed for cancers, outperforming mycophenolic acid and sodium phenylbutyrate in preclinical models .

Preparation Methods

Fermentation and Culture Conditions

H. carbonum race 1 strains are cultivated in nutrient-rich media under controlled conditions to optimize toxin production. Early studies demonstrated that toxin yields are highly dependent on carbon sources, pH, and aeration. For instance, cultures grown in potato dextrose broth at 25°C with continuous agitation (150 rpm) achieve maximal toxin production after 14–21 days. The fermentation process is monitored for mycotoxin accumulation using high-performance liquid chromatography (HPLC) or bioassays with susceptible maize seedlings.

Recent advancements have streamlined fermentation protocols. A high-yield method reported by Walton et al. (1982) produced over 80 mg/L of HC toxin I (a structural analog of Toxin II) without requiring preparative thin-layer chromatography, highlighting the scalability of natural extraction. While Toxin II is typically a minor component in crude extracts, its relative abundance can be enhanced by modulating fungal secondary metabolism through nitrogen limitation or epigenetic modifiers.

Extraction and Initial Purification

Crude toxin extracts are obtained by filtering fungal mycelia from liquid cultures and concentrating the supernatant via rotary evaporation. Toxin II is then isolated using a combination of solvent partitioning and chromatographic techniques:

- Liquid-Liquid Extraction : Ethyl acetate is employed to partition hydrophobic toxins from aqueous culture filtrates. Toxin II, being moderately nonpolar, preferentially partitions into the organic phase.

- Column Chromatography : Silica gel or reverse-phase C18 columns are used for further purification. Gradient elution with methanol-water mixtures separates Toxin II from structurally similar analogs (e.g., HC toxins I, III, and IV).

- Crystallization : Toxin II can be crystallized from concentrated methanolic solutions, yielding >95% purity as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

A comparative analysis of HC toxin variants isolated through these methods is provided in Table 1.

Table 1: Physicochemical and Biological Properties of HC Toxin Variants

| Toxin | Molecular Formula | Molecular Weight (Da) | ED₅₀ (μg/mL) | Yield (mg/L) |

|---|---|---|---|---|

| HC I | C₂₂H₃₂N₄O₆ | 448.5 | 0.2 | 80 |

| HC II | C₂₂H₃₄N₄O₆ | 450.5 | 0.4 | 20 |

| HC III | C₂₂H₃₆N₄O₆ | 452.5 | 2.0 | 5 |

| HC IV | C₂₂H₃₈N₄O₆ | 454.5 | 20 | <1 |

Data compiled from. ED₅₀ values reflect root growth inhibition in susceptible maize.

Chemical Synthesis Approaches

Total synthesis of Toxin II provides an alternative to natural extraction, enabling precise structural modifications and scalable production. The cyclic tetrapeptide structure—composed of D-alanine, L-proline, L-alanine, and L-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe)—poses significant synthetic challenges due to its epoxide moiety and nonproteinogenic amino acids.

Linear Peptide Assembly

Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry is employed to construct the linear precursor:

- Resin Activation : A Wang resin is functionalized with the C-terminal Aoe residue using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

- Amino Acid Coupling : Subsequent residues (D-Ala, L-Pro, L-Ala) are added via iterative deprotection (piperidine for Fmoc) and coupling steps.

- Side-Chain Protection : Acid-labile groups (e.g., tert-butyl esters) protect reactive side chains during synthesis.

Cyclization and Epoxidation

The linear peptide is cleaved from the resin using trifluoroacetic acid (TFA) and cyclized in dilute solution (0.1 mM in DMF) with benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) as the coupling agent. Post-cyclization, the terminal olefin in Aoe is epoxidized with meta-chloroperbenzoic acid (mCPBA) to yield the final product.

Table 2: Comparison of Natural vs. Synthetic Toxin II

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Purity | 90–95% | >98% |

| Yield | 20 mg/L | 5–10% (overall) |

| Production Time | 3–4 weeks | 2–3 weeks |

| Structural Flexibility | Limited | High |

Biosynthetic Pathways and Genetic Engineering

The biosynthetic locus (TOX2) in H. carbonum encodes a nonribosomal peptide synthetase (NRPS) responsible for Toxin II production. Key enzymatic activities include:

- Adenylation Domains : Specific for D-alanine and L-proline, activating these amino acids as aminoacyl-adenylates.

- Epoxidase : Converts the terminal olefin in Aoe to an epoxide, a critical step for biological activity.

Disruption of the TOX2 locus abolishes toxin production, while heterologous expression in Aspergillus nidulans enables engineered biosynthesis. Recent work has focused on optimizing NRPS efficiency through domain swapping and promoter engineering, achieving a 2.5-fold increase in Toxin II titers compared to wild-type strains.

Purification and Characterization

Final purification of Toxin II employs preparative HPLC with a C18 column and isocratic elution (35% acetonitrile in 0.1% TFA). Critical quality control metrics include:

Q & A

Q. What experimental models are optimal for studying the phytotoxic mechanisms of HC-toxin in maize?

Methodological Answer: Use maize cultivars with defined susceptibility/resistance profiles (e.g., genotype-specific responses to Helminthosporium carbonum strain 1). Inoculate leaf tissues with spore suspensions and monitor lesion development, chlorophyll degradation, and toxin uptake kinetics. Quantitative PCR or RNA-seq can identify host gene suppression (e.g., Hm1 gene inactivation in susceptible lines) . Pair with gas chromatography-mass spectrometry (GC-MS) to detect toxin-induced phytoalexins or metabolic disruptions .

Q. How can the cyclic tetrapeptide structure of HC-toxin be validated experimentally?

Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy for primary structure elucidation, focusing on the cyclic L-Ala-D-Ala-L-Pro-D-Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) backbone . High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₁H₃₂N₄O₆; [M+H]⁺ = 453.24) . Compare retention times and fragmentation patterns with synthetic analogs to resolve stereochemical ambiguities .

Q. What biosafety protocols are critical when handling HC-toxin in laboratory settings?

Methodological Answer: Classify HC-toxin as a Toxic Solid, Organic (UN 2811; Hazard Class 6.1) under international transport guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize inhalation/contact risks. Decontaminate spills with 10% sodium hypochlorite, followed by ethanol rinses. Validate toxin inactivation via autoclaving (121°C, 15 psi, 30 minutes) .

Advanced Research Questions

Q. How do contradictory findings on HC-toxin’s host-specificity arise across studies?

Methodological Answer: Discrepancies often stem from strain misclassification (e.g., H. carbonum strain 1 vs. non-toxigenic strains) or host genotype variability. Verify fungal strain identity via ITS sequencing and toxin production assays (e.g., HPLC quantification of HC-toxin). Standardize inoculation protocols (e.g., spore density, temperature) and use near-isogenic maize lines to isolate genetic resistance factors . Reference phylogenetic data from Cochliobolus carbonum (teleomorph) to clarify strain taxonomy .

Q. What molecular mechanisms underlie HC-toxin’s dual role as a histone deacetylase (HDAC) inhibitor and phytotoxin?

Methodological Answer: In maize, HC-toxin inhibits HDACs, leading to hyperacetylation of histones and suppression of defense genes (e.g., Hm1). In cancer models, use chromatin immunoprecipitation (ChIP-seq) to map histone acetylation patterns in neuroblastoma cells treated with HC-toxin. Compare dose-response curves (IC₅₀) between plant and mammalian systems to assess specificity. Validate findings with HDAC knockout mutants or siRNA silencing .

Q. How can conflicting data on HC-toxin’s elicitation of phytoalexins in non-host plants be resolved?

Methodological Answer: Reconcile contradictions by analyzing pathogen-associated molecular patterns (PAMPs) vs. effector-triggered immunity. For example, live H. carbonum spores elicit sesquiterpenoid phytoalexins in potato tubers, but heat-killed spores lose this activity. Contrast with Phytophthora infestans, which retains elicitation post-heat treatment. Use lipid profiling (e.g., arachidonic acid detection) and transcriptomics to differentiate signaling pathways .

Data Analysis and Reproducibility

Q. What statistical approaches mitigate variability in HC-toxin bioassay results?

Methodological Answer: Apply randomized block designs with ≥3 biological replicates per treatment. Normalize lesion size data to control for environmental variance (e.g., light, humidity). Use mixed-effects models to account for batch effects in toxin purification. Publicly archive raw data (e.g., mass spectra, RNA-seq reads) in repositories like NCBI or EMBL-EBI .

Q. How can genomic resources improve HC-toxin research reproducibility?

Methodological Answer: Leverage maize genome databases (e.g., MaizeGDB) to annotate Hm1 and related resistance loci. For fungal genomics, reference Cochliobolus carbonum strain UM 856 (GenBank accession: GCA_000697645.1) to identify toxin biosynthesis genes (e.g., TOX2 cluster). Share plasmid constructs (e.g., GFP-tagged H. carbonum) via AddGene to standardize transformation protocols .

Ethical and Reporting Standards

Q. How should researchers address ethical concerns in dual-use toxin research?

Methodological Answer: Follow the Biological and Toxin Weapons Convention (BTWC) guidelines for toxin handling and disposal. Disclose potential dual-use risks in grant proposals and publications. Collaborate with institutional biosafety committees (IBCs) to audit protocols .

Q. What metadata is essential for publishing HC-toxin-related studies?

Methodological Answer: Include strain identifiers (e.g., ATCC numbers), toxin purity (HPLC traces), and host genotype pedigrees. For omics data, adhere to MIAME (microarrays) or MIAPE (proteomics) standards. Cite negative results (e.g., failed elicitation assays) to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.